molecular formula C14H15NO3 B1280525 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL CAS No. 77740-81-9

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL

Cat. No.: B1280525
CAS No.: 77740-81-9
M. Wt: 245.27 g/mol
InChI Key: SPOVJZNIJBQEQC-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL is an organic compound with a complex structure that includes a naphthalene ring, a nitro group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL typically involves the nitration of 2-Methyl-1-(naphthalen-2-YL)-propan-1-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring can facilitate binding to hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the naphthalene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-1-naphthalen-2-yl-2-nitropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,15(17)18)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOVJZNIJBQEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC2=CC=CC=C2C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505322
Record name 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77740-81-9
Record name 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tetrabutylammonium fluoride 3 hydrate (2.41 g) was added tetrahydrofuran (20 ml) and the mixture was ice-cooled. To the mixture were added 2-nitropropane (2.7 ml), 2-naphthaldehyde (3.12 g) and triethylamine (2.8 ml) under an argon atmosphere. To the mixture was added a solution of tert-butyldimethylchlorosilane (4.51 g) in tetrahydrofuran (20 ml). The resulting mixture was stirred for 40 min while allowing to warm to room temperature from ice-cooling. After removing insoluble matter by filtration, the filtrate was poured into a solution (500 ml) of diethyl ether-n-hexane=1:3 and the mixture was washed twice with water (40 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to crystallization from n-hexane to give the title compound (3.78 g).
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
solvent
Reaction Step Two
Quantity
4.51 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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